4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O/c1-30(2)25-28-21(17-9-5-3-6-10-17)23(22(29-25)18-11-7-4-8-12-18)27-24(31)19-13-15-20(26)16-14-19/h3-16H,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARLYIJTDNWYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide can be compared with other similar compounds, such as:
- 4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzamide
- 4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzenesulfonamide
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide lies in its specific combination of functional groups, which imparts distinct properties and applications .
Biological Activity
4-Chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. Its structural features include a chloro group, a benzamide moiety, and a pyrimidine ring with dimethylamino and phenyl substitutions, classifying it as a pyrimidine derivative.
- Molecular Formula : C25H21ClN4O
- Molecular Weight : 428.92 g/mol
- InChI Key : DSWKVXIBGFFTBK-UHFFFAOYSA-N
These properties are crucial for understanding its interactions and mechanisms in biological systems.
The biological activity of 4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide primarily involves its interaction with specific enzymes and receptors. It has been identified as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a critical role in regulating transcription and cell cycle progression. Inhibition of CDK9 can lead to reduced cancer cell proliferation and increased apoptosis in various cancer types .
Pharmacological Applications
- Cancer Therapy : The compound has shown promise as a potential therapeutic agent in oncology due to its ability to inhibit key regulatory pathways involved in tumor growth.
- Enzyme Inhibition : It may also act on other enzymes involved in cellular signaling pathways, making it a candidate for further research into its broader pharmacological effects.
Case Studies
Recent studies have highlighted the effectiveness of 4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide in various experimental settings:
-
In Vitro Studies :
- A study demonstrated that this compound effectively inhibits CDK9 activity in cancer cell lines, leading to decreased cell viability and increased apoptosis .
- Another investigation assessed its impact on the Type III secretion system (T3SS) in pathogenic bacteria, revealing potential applications beyond oncology .
-
In Vivo Studies :
- Animal models treated with the compound exhibited significant tumor regression compared to control groups, supporting its potential as an anticancer agent.
Comparative Analysis
The following table summarizes key findings related to the biological activity of 4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide compared to other known CDK inhibitors:
This table illustrates the competitive efficacy of the compound relative to established inhibitors.
Q & A
Basic Research Questions
Q. What are the typical synthetic strategies for preparing 4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, often starting with functionalization of the pyrimidine core. Key steps include:
- Chlorination of the benzamide moiety using reagents like SOCl₂ or PCl₅ (controlled temperature: 60–80°C).
- Coupling of the dimethylamino-substituted pyrimidine intermediate via Buchwald-Hartwig amination or Ullmann-type reactions (Pd catalysts, 100–120°C, inert atmosphere).
- Crystallization in ethanol/water mixtures to isolate the final product.
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:benzamide) and monitoring for byproducts like dechlorinated species .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography resolves the 3D conformation of the pyrimidine ring and benzamide substituents, revealing intramolecular H-bonding between the chloro group and dimethylamino N-atom (bond length: ~2.8 Å) .
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry: the dimethylamino group shows a singlet at δ 2.8–3.1 ppm, while aromatic protons exhibit splitting patterns consistent with para-substituted phenyl rings .
- HRMS validates molecular weight (expected m/z: ~470.5) and isotopic Cl patterns .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound for scalability and reproducibility?
- Methodological Answer :
- Critical factors : Temperature, catalyst loading, and solvent polarity. A fractional factorial DoE (3 factors, 2 levels) identifies interactions; e.g., Pd(OAc)₂ >5 mol% reduces reaction time but increases Pd contamination.
- Response surface modeling predicts optimal conditions: 110°C, 4 mol% Pd, and DMF as solvent (validated R² >0.9).
- Flow chemistry integration (residence time: 30 min) enhances reproducibility by minimizing batch-to-batch variability .
Q. What mechanisms underlie its reported antibacterial activity, and how can target selectivity be validated?
- Methodological Answer :
- Enzyme inhibition assays : The compound targets bacterial acetyl-CoA carboxylase (ACCase) with IC₅₀ ~2.5 µM. Competitive inhibition is confirmed via Lineweaver-Burk plots using malonyl-CoA as substrate .
- Selectivity testing : Compare ACCase inhibition in E. coli vs. human homologs (e.g., HEK293 cell lysates). A selectivity index >10 indicates minimal off-target effects .
- Resistance profiling : Serial passaging in S. aureus identifies mutations in ACCase’s biotin carboxylase domain (e.g., Gly214Asp) .
Q. How can computational modeling predict its pharmacokinetic properties and guide derivative design?
- Methodological Answer :
- Docking studies (AutoDock Vina) map interactions with ACCase’s ATP-binding pocket (binding energy: −9.2 kcal/mol). Key residues: Arg158 and Glu212 .
- ADMET prediction : SwissADME calculates moderate bioavailability (LogP = 3.1, TPSA = 65 Ų) but poor BBB penetration.
- QSAR models prioritize derivatives with electron-withdrawing groups (e.g., -CF₃) to enhance potency (predicted IC₅₀: <1 µM) .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity; impurities like dechlorinated byproducts (retention time: 8.2 min) reduce efficacy .
- Strain-specific variability : Test against ATCC reference strains (e.g., E. coli 25922 vs. clinical isolates) under standardized MIC protocols (CLSI guidelines).
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from ≥5 studies, identifying outliers via funnel plots .
Experimental Design & Data Analysis
Q. What strategies stabilize this compound under physiological conditions for in vivo studies?
- Methodological Answer :
- Lyophilization : Formulate with trehalose (1:5 w/w) to prevent hydrolysis of the benzamide bond (pH 7.4, 37°C).
- Encapsulation : Use PEG-PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance plasma half-life (t₁/₂: 12 h vs. 2 h free compound) .
- Stability monitoring : LC-MS tracks degradation products (e.g., hydrolyzed pyrimidine ring) over 72 hours .
Q. How can researchers validate the role of the dimethylamino group in modulating biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Synthesize analogs with -NMe₂ replaced by -NH₂, -NEt₂, or -NHAc.
- Biological testing : Compare ACCase inhibition (IC₅₀) and cytotoxicity (CC₅₀ in HepG2 cells). Dimethylamino derivatives show 5-fold higher potency than -NH₂ analogs due to enhanced basicity .
- Molecular dynamics : Simulate H-bonding and charge interactions in the ACCase active site (GROMACS, 50 ns trajectories) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
